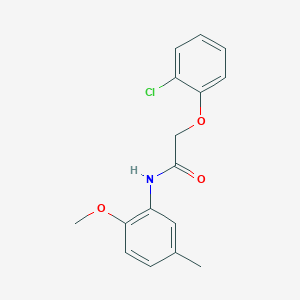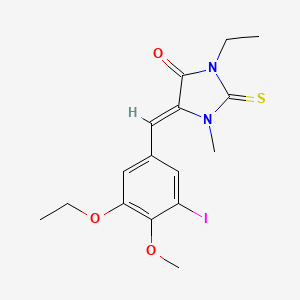![molecular formula C18H23N3O4 B4674377 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4674377.png)
3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide
Vue d'ensemble
Description
3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide, also known as ACPD, is a synthetic compound that acts as an agonist of the metabotropic glutamate receptor. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the mechanisms of glutamate signaling in the brain.
Mécanisme D'action
3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that is coupled to intracellular signaling pathways. When 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide binds to the receptor, it activates a signaling cascade that leads to the activation of various intracellular proteins, including protein kinase C and calcium/calmodulin-dependent protein kinase II. These proteins are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of glutamate in the brain, which can lead to increased neuronal excitability and synaptic transmission. 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has also been shown to increase the activity of intracellular signaling pathways, including protein kinase C and calcium/calmodulin-dependent protein kinase II. These effects can lead to changes in synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its effects over long periods of time. It also has some non-specific effects, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide. One area of research is the development of more selective agonists of the metabotropic glutamate receptor. These compounds could be used to study the specific effects of metabotropic glutamate receptor activation on different intracellular signaling pathways. Another area of research is the development of compounds that can modulate the activity of the metabotropic glutamate receptor. These compounds could be used to treat neurological disorders that are associated with dysfunction of the glutamate system, such as epilepsy, Parkinson's disease, and schizophrenia. Finally, future research could investigate the role of the metabotropic glutamate receptor in other physiological processes, such as pain perception and immune function.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been used extensively in scientific research to study the mechanisms of glutamate signaling in the brain. It has been shown to activate the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been used to study the effects of metabotropic glutamate receptor activation on neuronal excitability, synaptic transmission, and plasticity. It has also been used to investigate the role of metabotropic glutamate receptors in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-2-4-14(12-15)16-13-17(25-20-16)18(22)19-6-3-7-21-8-10-24-11-9-21/h2,4-5,12-13H,3,6-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBSIUKTLNPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-diamino-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B4674303.png)
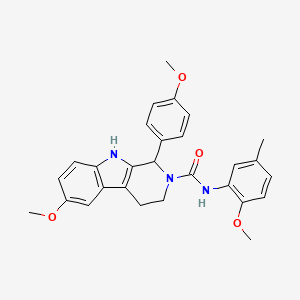
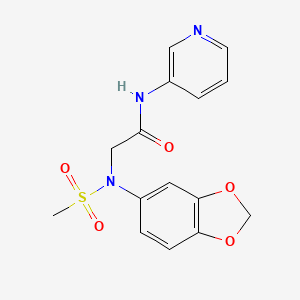
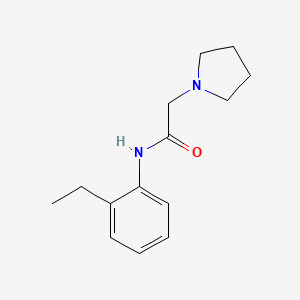
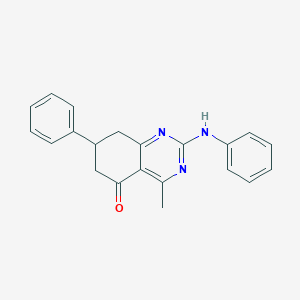
![N-(3-methoxybenzyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B4674344.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4674355.png)
![2-(3,4-dimethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4674358.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4674370.png)
![3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4674374.png)
![2-(2-bromo-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4674382.png)
![3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4674394.png)
